Cas no 89291-76-9 ((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)
(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Chemical and Physical Properties
Names and Identifiers
-
- (3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- (3aS,6aR)-6-[(Benzyloxy)methyl]-2,2-dimethyl-4,6a-dihydro-3aH-cyc lopenta[d][1,3]dioxol-4-ol
- 89291-76-9
- (3aS,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
- (3AS,6aR)-6-((benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
- (3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
- CS-0005918
-
- Inchi: 1S/C16H20O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,13-15,17H,9-10H2,1-2H3/t13?,14-,15+/m1/s1
- InChI Key: UTHVDGQULGZKEF-DMJDIKPUSA-N
- SMILES: O1C(C)(C)O[C@@H]2C(COCC3C=CC=CC=3)=CC([C@H]12)O
Computed Properties
- Exact Mass: 276.13615911g/mol
- Monoisotopic Mass: 276.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 47.9Ų
(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM541285-1g |
(3aS,6aR)-6-(Benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
89291-76-9 | 95%+ | 1g |
$3462 | 2023-02-17 |
(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on (3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol: A Comprehensive Overview
The compound (3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol, with the CAS Registry Number 89291-76-9, is a highly specialized molecule that has garnered significant attention in the field of biopharmaceuticals and drug discovery. This compound belongs to a unique class of molecules known for their complex bicyclic structures, which provide them with distinct pharmacokinetic properties. Its structure incorporates key functional groups such as benzyloxymethyl, dimethyl, and dihydrocyclopenta[d][1,3]dioxol moieties, making it a versatile candidate for various biomedical applications.
Recent studies have highlighted the potential of this compound in targeted drug delivery systems. The presence of the benzyloxymethyl group enables specific interactions with cellular receptors, while its bicyclic framework contributes to improved stability and bioavailability. These attributes make it an attractive template for the development of therapeutic agents targeting diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.
One of the most notable aspects of this compound is its stereochemistry. The specific configuration (3aS,6aR) ensures that the molecule adopts a particular conformation that enhances its biological activity. This stereoselectivity is crucial in determining the compound's ability to interact with its intended targets, thereby modulating cellular pathways effectively.
Research advancements in crystallography and computational chemistry have provided deeper insights into the molecular architecture of this compound. These studies have revealed how the dihydrocyclopenta[d][1,3]dioxol ring system influences the overall pharmacodynamics of the molecule. Additionally, the dimethyl substituents play a pivotal role in modulating the compound's lipophilicity, which is a critical factor in drug absorption and distribution.
Another area of exploration has been the evaluation of this compound as a prodrug or a precursor molecule in biological systems. Its unique structure allows for efficient conversion into active metabolites, which can be tailored to achieve desired therapeutic effects. This property is particularly valuable in the design of controlled-release formulations, where sustained drug delivery is essential.
Furthermore, the compound's compatibility with various synthetic methodologies has been extensively studied. Its modular structure facilitates straightforward modifications, enabling researchers to customize it for specific biomedical applications. For instance, substituting the benzyloxymethyl group with other bioisosters can yield derivatives with enhanced selectivity and reduced off-target effects.
In summary, (3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a groundbreaking compound with immense potential in the pharmaceutical industry. Its intricate structure, coupled with its favorable pharmacokinetic profile, positions it as a key player in the development of next-generation drugs. As research continues to unravel its full capabilities, this molecule is poised to make significant contributions to the treatment of various diseases.
89291-76-9 ((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)